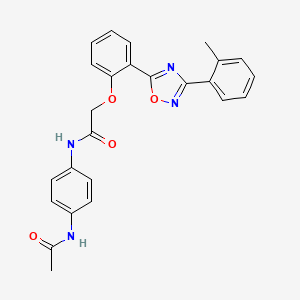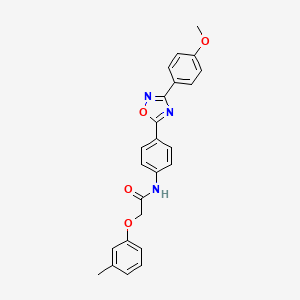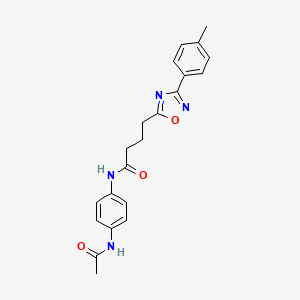
N-(4-acetamidophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamidophenyl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, commonly known as ATOA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATOA belongs to the class of oxadiazole derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of ATOA is not fully understood. However, it has been suggested that ATOA exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. ATOA has also been shown to inhibit the production of inflammatory cytokines and prostaglandins, which may contribute to its anti-inflammatory activity. ATOA has been suggested to exhibit its antifungal activity by inhibiting the growth of fungal cells and disrupting their membrane integrity.
Biochemical and Physiological Effects:
ATOA has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been shown to exhibit good pharmacokinetic properties, including good oral bioavailability and low clearance rates. ATOA has been shown to cross the blood-brain barrier, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ATOA has several advantages for lab experiments, including its high selectivity towards cancer cells, low toxicity, and good pharmacokinetic properties. However, ATOA has some limitations, including its low solubility in water and its relatively low yield of synthesis.
Orientations Futures
There are several future directions for the study of ATOA. One potential direction is to investigate its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another potential direction is to investigate its potential use in the treatment of other inflammatory and neurodegenerative disorders. Further studies are also needed to optimize the synthesis methods and improve the yield of ATOA.
Méthodes De Synthèse
ATOA has been synthesized using various methods, including the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with acetic anhydride and ammonium acetate. Another method involves the reaction of 2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with acetic anhydride and sodium acetate. The yield of ATOA obtained using these methods ranges from 30% to 70%.
Applications De Recherche Scientifique
ATOA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. ATOA has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, ATOA has been studied for its potential use as an antiviral agent.
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O4/c1-16-7-3-4-8-20(16)24-28-25(33-29-24)21-9-5-6-10-22(21)32-15-23(31)27-19-13-11-18(12-14-19)26-17(2)30/h3-14H,15H2,1-2H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLGJLOADSOIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Acetamidophenyl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)

![3-(2,5-dimethoxyphenyl)-N-(diphenylmethyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7711392.png)